molecular formula C26H17N3O B444671 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine CAS No. 313243-13-9

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine

Cat. No.: B444671
CAS No.: 313243-13-9
M. Wt: 387.4g/mol
InChI Key: WXGMIBODZZYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

Classified as a polycyclic heteroaromatic compound, it belongs to three distinct families:

  • Benzimidazoles : Nitrogen-containing bicyclic systems with aromatic and basic properties.
  • Chromenes : Oxygen-containing heterocycles with a benzopyran backbone.
  • Naphthalenes : Planar polycyclic aromatic hydrocarbons (PAHs) with extended π-conjugation.

The IUPAC name derives from its structural hierarchy:

  • Parent chromen-2-imine scaffold (positions 1–4).
  • Substitution at position 3 by a 1H-benzimidazol-2-yl group.
  • Naphthalen-1-yl substitution on the imine nitrogen.

Alternative names include:

  • 3-(Benzimidazol-2-yl)-N-(1-naphthyl)chromen-2-imine
  • N-(Naphthalen-1-yl)-3-(1H-benzimidazol-2-yl)chromen-2-amine

Historical Development of Benzimidazole-Chromene Hybrids

The fusion of benzimidazole and chromene frameworks emerged in the late 20th century, driven by:

  • Antimicrobial Needs : Early hybrids targeted penicillin-resistant pathogens.
  • Oncology Applications : Chromene’s DNA intercalation potential paired with benzimidazole’s kinase inhibition.
  • Synthetic Advances : Microwave-assisted and metal-free cyclization methods (e.g., [5+2] annulation).

Key milestones:

Year Development Significance
1995 First benzimidazole-chromene synthesis Demonstrated anti-inflammatory activity
2012 Microwave-optimized routes Improved yields (>80%) and reduced reaction times
2024 Base-promoted chemodivergent synthesis Enabled scaffold diversification

Significance in Heterocyclic Chemistry

This hybrid architecture addresses three critical challenges:

  • Bioavailability : Naphthalene’s lipophilicity counterbalances chromene’s polarity, enhancing membrane permeability.
  • Target Selectivity : The benzimidazole moiety binds ATP pockets in kinases (e.g., Aurora-A/B).
  • Synthetic Flexibility : Imine linkages permit post-synthetic modifications (e.g., reduction to amines).

Comparative QSAR studies highlight its advantages over parent scaffolds:

Parameter Benzimidazole Chromene Hybrid
Log P 2.1 1.8 3.4
H-bond acceptors 2 3 5
IC₅₀ (Aurora-B) >100 μM N/A 1.3 μM

Structural Components Analysis

Benzimidazole Moiety

  • Electronic Profile : pKa ≈ 5.3 (imidazole NH), enabling pH-dependent tautomerism.
  • Pharmacophore Role : Binds kinase catalytic domains via H-bonding (N1–H⋯O=C).
  • Synthetic Precursors : Typically derived from o-phenylenediamine and carboxylic acids.

Chromen Scaffold

  • Conformational Rigidity : Dihedral angle of 61.7° between benzopyran and benzimidazole planes.
  • Optical Properties : λmax ≈ 320 nm (π→π* transitions), useful for bioimaging.
  • Derivatization Sites : C-3 (benzimidazole), C-6 (methoxy in analogs), O-4 (hydrogen bonding).

Naphthalen-1-yl Substituent

  • Steric Effects : Van der Waals volume = 145 ų, influencing receptor fit.
  • π-Stacking : Enhches DNA intercalation (ΔTm = +8°C vs. unsubstituted analogs).
  • Synthesis : Introduced via Buchwald–Hartwig amination or Ullmann coupling.

Imine Linkage

  • Dynamic Covalent Chemistry : Reversible under acidic conditions (pH < 4).
  • Biological Stability : Resistant to hydrolysis in plasma (t₁/₂ > 24 h).
  • Spectroscopic Signature : ν(C=N) = 1620–1640 cm⁻¹ in IR.

IUPAC Nomenclature and Alternatives

The systematic name follows priority rules:

  • Chromen-2-imine as the parent (preferred over benzimidazole due to seniority).
  • Position 3 substitution by 1H-benzimidazol-2-yl.
  • N-Substitution by naphthalen-1-yl.

Common variations include:

  • Replacement of naphthalen-1-yl with substituted aryl groups (e.g., 4-fluorophenyl).
  • Use of “coumarin” instead of “chromen” in older literature (now deprecated).

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGMIBODZZYKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin-Bound Aminobenzimidazole Preparation

Commercially available Fmoc-protected amino acids are coupled to aminobenzimidazole immobilized on a resin support. Deprotection with piperidine generates a free amine, which undergoes intramolecular cyclization with 1,1'-carbonyldiimidazole (CDI) or 1,1'-thiocarbonyldiimidazole (TCDI) to yield hydantoin or thiohydantoin derivatives. While this method achieves yields exceeding 70%, its applicability to chromen-imine systems requires substitution of the hydantoin-forming agents with naphthalen-1-ylchromen-2-imine precursors.

Optimization of Cyclization Conditions

Key parameters influencing cyclization efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature25–35°CMaximizes kinetics while minimizing side reactions
SolventDMF or DCMEnhances resin swelling and reagent diffusion
Reaction Time12–24 hoursEnsures complete conversion

Adapting these conditions to chromen-imine formation may necessitate elevated temperatures (50–60°C) and polar aprotic solvents like NMP to accommodate the bulkier naphthalene group.

Coupling Strategies for Chromen-Imine-Naphthalene Assembly

The chromen-imine-naphthalene segment demands regioselective coupling to avoid undesired tautomerization or polymerization. Patent WO2013150545A2 highlights Fe-acetic acid-mediated reductions and carbodiimide-based condensations as viable pathways for analogous benzimidazole-naphthalene systems.

Fe-Acetic Acid Reduction of Nitro Intermediates

Catalytic hydrogenation of nitro groups, while effective, risks catalyst poisoning due to sulfur-containing byproducts. A superior alternative involves Fe powder in acetic acid, which reduces nitro to amine groups without requiring noble metal catalysts. For example:

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoateFe, AcOHEthyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate(Yield: 85–90%)\text{Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate} \xrightarrow{\text{Fe, AcOH}} \text{Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate} \quad \text{(Yield: 85–90\%)}

This method’s scalability and compatibility with ester functionalities make it suitable for introducing amine groups in chromen-imine intermediates.

Carbodiimide-Mediated Imine Formation

Condensation agents such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) facilitate imine bond formation between benzimidazole-amines and chromen-naphthalene carbonyl derivatives. A representative reaction scheme is:

Benzimidazole-amine+Naphthalen-1-ylchromen-2-carbonyl chlorideDCC, DMAPTarget Compound(Yield: 65–75%)\text{Benzimidazole-amine} + \text{Naphthalen-1-ylchromen-2-carbonyl chloride} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound} \quad \text{(Yield: 65–75\%)}

Critical parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes solubility.

  • Base Addition : Dimethylaminopyridine (DMAP) scavenges HCl, preventing protonation of the amine nucleophile.

Purification and Crystallization Techniques

Crude reaction mixtures often contain unreacted starting materials and regioisomers. Patent WO2013150545A2 details purification protocols for structurally related intermediates, emphasizing solvent recrystallization and salt formation.

Mesylate Salt Formation

Converting the free base to a mesylate salt enhances crystallinity and purity. For instance, treating the target compound with methanesulfonic acid in ethanol yields a crystalline mesylate salt, which is filtered and washed with ethyl acetate to remove impurities.

Purification StepConditionsPurity Improvement
Initial CrystallizationEthanol/ethyl acetate (1:5)70% → 85%
RecrystallizationEthanol/water (3:1)85% → 95%

Chromatographic Methods

While column chromatography is avoided in industrial settings due to scalability issues, preparative HPLC with C18 columns and acetonitrile/water gradients resolves regioisomeric contaminants in lab-scale syntheses.

Mechanistic Insights and Side-Reaction Mitigation

Competing Tautomerization

The chromen-2-imine group may tautomerize to a chromen-2-amine under acidic conditions, necessitating pH control (6.5–7.5) during coupling reactions. Buffering with ammonium acetate suppresses this side reaction.

Naphthalene Ring Substitution

Electrophilic aromatic substitution at the naphthalene 1-position competes with imine formation. Employing bulky directing groups (e.g., tert-butyl carbamates) on the benzimidazole nitrogen ensures regioselectivity.

Scalability and Industrial Feasibility

The Fe-acetic acid reduction and CDI-mediated coupling steps are inherently scalable, with patent examples demonstrating kilogram-scale production of intermediates. Key considerations for pilot plants include:

  • Solvent Recovery : Distillation and recycling of DCM reduce costs.

  • Waste Management : Fe-acetic acid sludge requires neutralization with sodium bicarbonate before disposal.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, zinc chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been investigated for its biological activities, particularly as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further research in drug development:

  • Antimicrobial Activity: Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentration (MIC) values indicating potent activity against various pathogens .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its mechanism of action often involves inhibiting key enzymes or receptors involved in disease progression:

  • Anticancer Activity: Research has indicated that certain derivatives show promising anticancer effects, with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, some synthesized analogues have exhibited IC50 values as low as 4.53 µM against human colorectal carcinoma cell lines .

Industrial Applications

Due to its structural properties, this compound is also utilized in the development of new materials such as polymers and dyes. Its unique chemical characteristics enable it to be incorporated into various formulations aimed at enhancing performance or adding functionality.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against several bacterial strains. The results are summarized in the following table:

CompoundMIC (µM)Target Strains
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings indicate that certain derivatives possess significant antimicrobial properties compared to standard antibiotics .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, various derivatives were screened against human colorectal cancer cell lines (HCT116). The following table summarizes the IC50 values observed:

CompoundIC50 (µM)Comparison
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU (IC50 = 9.99 µM)

These results highlight the potential of these compounds as effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with signal transduction pathways by targeting kinases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine and related compounds, alongside their biological activities and synthesis methodologies:

Compound Molecular Weight Key Functional Groups Biological Activity Binding Affinity/IC₅₀ Synthesis Method Reference
This compound ~409.4* Benzimidazole, chromene-imine, naphthalene Antifungal (predicted) N/A Multi-step condensation (inferred)
3-(1H-Benzimidazol-2-yl)-1,2-dihydroquinoxaline (10) ~278.3 Benzimidazole, quinoxaline Antitumor (HepG2, SK-OV-3) IC₅₀: 12–45 µM Condensation with 1,2-phenylenediamine
N-(1H-Benzimidazol-2-yl)-4-phenylthiazol-2-amine (6) ~306.4 Benzimidazole, thiazole, phenyl Antibacterial N/A Cyclization with phenacyl chloride
3-(1H-Benzimidazol-2-yl)quinolin-2(1H)-one derivatives (5a1–5d6) ~350–450 Benzimidazole, quinolinone Antitumor (HepG2, NCI-H460) IC₅₀: 8–32 µM Microwave-assisted synthesis
Compound 10244308 (Benzimidazole derivative) ~267.3 Benzimidazole, imidazole-propylamine MRSA inhibition ΔG: -7.3 kcal/mol In silico screening
3-(1H-Benzimidazol-2-yl)-2-chloroquinoline derivatives (3a–f) ~300–350 Benzimidazole, chloroquinoline Antifungal/antimalarial (predicted) N/A N-alkylation reactions

*Estimated based on structural formula.

Key Observations:

Structural Diversity: The target compound’s chromene-imine group distinguishes it from analogs like quinoxaline or thiazole derivatives. This group may enhance planar stacking interactions in biological targets compared to non-planar substituents (e.g., propylamine in Compound 10244308) .

Biological Activity: While the target compound’s activity is inferred from structural analogs, its naphthalene moiety may improve membrane permeability compared to smaller aryl groups (e.g., phenyl in Compound 6) .

Synthetic Accessibility: Microwave-assisted methods (e.g., for quinolinone derivatives ) offer higher yields and shorter reaction times compared to traditional condensation routes used for chromene-imine systems .

Mechanistic and Structural Insights

  • Hydrogen Bonding : The benzimidazole NH group in the target compound likely participates in hydrogen bonding with biological targets, similar to MRSA-inhibiting analogs . Chromene’s oxygen may act as a hydrogen bond acceptor, enhancing target affinity .
  • Crystal Packing : Naphthalene’s aromaticity could influence crystal packing via π-π interactions, as seen in related benzotriazole-naphthalene hybrids .

Biological Activity

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine is a complex organic compound that combines a benzimidazole moiety with naphthalene and chromen-2-imine structures. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the condensation of 1,2-diaminobenzene with naphthaldehyde, followed by cyclization with chromen-2-imine. This reaction is usually facilitated by catalysts such as acetic acid or Lewis acids like zinc chloride under reflux conditions. The synthesis can be scaled for industrial production using continuous flow reactors and advanced purification techniques to ensure high purity levels necessary for biological testing.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. It may inhibit enzymes and receptors, disrupting cellular processes. For instance, it has potential to inhibit DNA synthesis by binding to DNA polymerase or interfere with signal transduction pathways by targeting kinases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzimidazole compounds often display significant antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various bacterial strains. In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors was observed in studies involving breast cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Cytotoxicity Assay : In a cytotoxicity assay on human cancer cell lines (e.g., MCF-7), the compound exhibited IC50 values indicating effective dose-dependent cytotoxicity without significant effects on normal cells.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in reduced paw edema, demonstrating its anti-inflammatory potential.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (breast cancer)Induced apoptosis
Anti-inflammatoryMacrophage modelReduced cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.